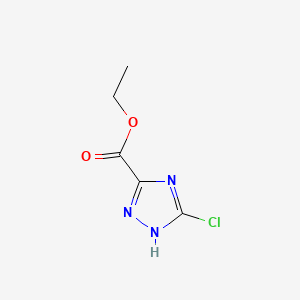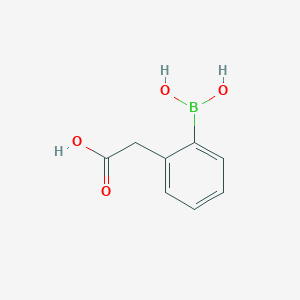
4-(4-Methoxy-3-methylphenyl)-2-methylphenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, a series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines .Chemical Reactions Analysis
The compound 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid has been reported to undergo various reactions with different nucleophiles, resulting in the formation of various nitrogen-containing heterocyclic compounds of different ring sizes .Aplicaciones Científicas De Investigación
1. Synthesis of Novel Amino Acid Derivatives
- Application Summary: This compound has been used in the synthesis of novel amino acid derivatives. The reaction of 4-(4-Methoxy-3-methylphenyl)-2-methylphenol with primary and secondary amines resulted in these derivatives .
- Methods of Application: The treatment of amino acids with hydrazine afforded pyridazine. Phenylhydrazone was obtained from the reaction of the acid with phenyl hydrazine in ethanol .
- Results or Outcomes: The synthesized compounds exhibited anti-microbial activities .
2. Synthesis of Boronic Acid Derivatives
- Application Summary: 4-Methoxy-3-methylphenylboronic acid, which is structurally similar to your compound, is used in various chemical reactions .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of these reactions depend on the specific conditions and reactants used .
3. Use as an Organic Antibacterial, Reinforcement, and Charring Agent
- Application Summary: A compound similar to yours, N-[2,3-dibromo-4-(4-methoxy-3-methylphenyl)-4-oxobutanoyl]anthranilic acid, was synthesized as an organic antibacterial, reinforcement, and charring agent .
- Methods of Application: This compound was dispersed in a chitosan solution and then coated on textile fabrics using an immersion route, forming a new flame retardant coating layer .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
4. Synthesis of Heterocyclic Compounds
- Application Summary: This compound has been used in the synthesis of a novel series of heterocyclic compounds such as quinaxoline, thiazole, thiazolopyridazine, and pyridazine .
- Methods of Application: The reactivity of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards some nucleophilic reagents was studied to synthesize these compounds .
- Results or Outcomes: The synthesized compounds were evaluated for biological activity .
5. Synthesis of Various Nitrogen-Containing Heterocyclic Compounds
- Application Summary: This compound has been used in the synthesis of a novel series of nitrogen-containing heterocyclic compounds such as quinaxoline, thiazole, thiazolopyridazine, and pyridazine .
- Methods of Application: The reactivity of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards some nucleophilic reagents was studied to synthesize these compounds .
- Results or Outcomes: The synthesized compounds were evaluated for biological activity .
6. Synthesis of Boronic Acid Derivatives
- Application Summary: 4-Methoxy-3-methylphenylboronic acid, which is structurally similar to your compound, is used in various chemical reactions .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of these reactions depend on the specific conditions and reactants used .
Safety And Hazards
According to the safety data sheet for 4-Methoxy-3-methylphenylboronic acid, this compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
There is ongoing research into compounds with similar structures, such as the discovery of a new WSB1 degrader, which provides a unique solution for the treatment of cancer metastasis . This suggests that “4-(4-Methoxy-3-methylphenyl)-2-methylphenol” and related compounds could have potential applications in the future.
Propiedades
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-8-12(4-6-14(10)16)13-5-7-15(17-3)11(2)9-13/h4-9,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXAHRNQFMLYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683823 | |
| Record name | 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)-2-methylphenol | |
CAS RN |
1255636-23-7 | |
| Record name | 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)

![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)




![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)


